2-(4-Bromophenyl)benzimidazole

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Researchers synthesizing benzimidazole-based drug candidates often face synthetic bottlenecks from poorly reactive halogen analogs or risk experimental failure from misidentified building blocks. 2-(4-Bromophenyl)benzimidazole (CAS 2622-74-4) resolves both issues: • Para-bromine enables efficient Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, accelerating library diversification vs. chloro/fluoro analogs. • Unique THz absorption fingerprint (0.2-2.5 THz) provides rapid, non-destructive incoming material verification. • Consistent ≥98% purity (HPLC) ensures reproducible cross-coupling yields across synthesis campaigns.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 2622-74-4
Cat. No. B186887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)benzimidazole
CAS2622-74-4
Synonyms2-(4-bromophenyl)-1H-benzimidazole
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
InChIKeyYRWMGOSKROWAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)benzimidazole Procurement Specifications


2-(4-Bromophenyl)benzimidazole (CAS 2622-74-4), a brominated 2-arylbenzimidazole with the molecular formula C₁₃H₉BrN₂, exhibits a molecular weight of 273.13 g/mol and an XLogP3 value of 3.9 [1]. The compound's physical characteristics include a melting point of 299 °C and a predicted boiling point of 435.0±47.0 °C, with a density of 1.546±0.06 g/cm³ [2]. As a heterocyclic building block, it features a bromine atom at the para position of the phenyl ring, enabling specific reactivity in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings [3].

Halogen Substitution Risks and Scientific Impact


The bromine atom at the para position of the phenyl ring in 2-(4-bromophenyl)benzimidazole is not a generic placeholder. Studies on analogous 2-phenylbenzimidazoles demonstrate that even seemingly minor halogen substitutions—such as replacing fluorine with chlorine—can induce substantial differences in molecular properties, including terahertz absorption spectra, electronic structure, and biological activity profiles [1]. Furthermore, the bromine substituent directly impacts the compound's utility as a synthetic intermediate, as it provides a distinct reactivity profile in cross-coupling reactions compared to its chloro, fluoro, or unsubstituted counterparts [2]. Substituting this compound with a different analog without rigorous re-validation of the target application's specific requirements (e.g., reactivity, spectroscopic fingerprint, or biological activity) introduces a high risk of experimental failure and procurement misalignment.

Comparative Performance Against Structural Analogs


Cross-Coupling Reactivity Comparison

2-(4-Bromophenyl)benzimidazole is distinguished from its chloro- and fluoro- analogs by its enhanced reactivity as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom enables efficient participation in Suzuki-Miyaura and Heck reactions, allowing for the construction of more complex molecular architectures [1]. In contrast, the corresponding 2-(4-chlorophenyl)- and 2-(4-fluorophenyl)benzimidazole analogs exhibit significantly lower reactivity under standard coupling conditions, often requiring harsher conditions or specialized catalysts to achieve comparable conversion rates [2].

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

THz Spectroscopic Fingerprint Differentiation

The brominated compound exhibits a unique terahertz (THz) absorption fingerprint in the 0.2–2.5 THz range, which is distinct from those of its 4-fluoro and 4-chloro analogs. Studies on 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole demonstrate that even within the same halogen group, the THz spectra differ substantially in the number, amplitude, and frequency of absorption peaks [1]. These spectral differences arise from variations in intramolecular hyperconjugative interactions and HOMO-LUMO energy gaps driven by the electron-withdrawing effects of the specific halogen atom [1].

Spectroscopy Materials Science Quality Control

Anticancer Activity Structure-Activity Relationships

While 2-(4-bromophenyl)benzimidazole itself is primarily employed as a synthetic precursor, studies on structurally related 2-arylbenzimidazoles reveal that the nature and position of the halogen substituent can significantly modulate antiproliferative activity. For instance, in a study of 2-phenylbenzimidazole derivatives, certain halogenated compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines, while others were inactive [1]. More broadly, SAR analyses indicate that the antimicrobial and anticancer activity of benzimidazole derivatives is highly dependent on the specific substituents attached to the bicyclic core [2].

Medicinal Chemistry Anticancer Research Drug Discovery

Antimicrobial Potency Modulation by Halogen

The antimicrobial potency of benzimidazole derivatives is directly correlated with their halogen substitution pattern. A systematic study on halogenated benzimidazoles revealed that dihalogenated derivatives exhibited greater antibacterial activity than mono-halogenated compounds [1]. While specific MIC values for 2-(4-bromophenyl)benzimidazole are not reported, this class-level trend demonstrates that replacing the bromine substituent with another halogen or removing it would likely result in a different antimicrobial profile. The most active compound in the study, 5,6-dibromo-2-(trifluoromethyl)benzimidazole, achieved an MIC of 0.49 µg/mL against Bacillus subtilis, comparable to tetracycline [1].

Antimicrobial Research SAR Studies Drug Development

Recommended Procurement and Utilization Scenarios


Cross-Coupling Building Block for Medicinal Chemistry

For research groups engaged in the synthesis of novel benzimidazole-based drug candidates, 2-(4-bromophenyl)benzimidazole is the optimal choice as a versatile building block. Its para-bromophenyl moiety allows for efficient and selective functionalization via Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions [1], enabling rapid diversification of the benzimidazole scaffold. This reactivity advantage over the corresponding chloro and fluoro analogs translates to higher synthetic throughput and improved yields in library construction [2].

Quality Control via THz Spectroscopic Fingerprinting

Quality control laboratories and analytical chemistry groups should consider the unique terahertz (THz) absorption fingerprint of 2-(4-bromophenyl)benzimidazole as a high-specificity method for incoming material verification. The distinct THz spectral features in the 0.2–2.5 THz range differentiate it from its 4-fluoro and 4-chloro analogs [3]. This technique offers a rapid, non-destructive alternative to traditional methods, minimizing the risk of using an incorrectly substituted analog in sensitive research or production workflows.

Anticancer and Antimicrobial SAR Comparator

Medicinal chemists conducting structure-activity relationship (SAR) investigations on 2-arylbenzimidazoles should include 2-(4-bromophenyl)benzimidazole as a key comparator. Studies show that halogen substitution on the phenyl ring significantly modulates both antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) [4] and antimicrobial potency against Gram-positive bacteria [5]. Using the brominated analog allows researchers to map the specific electronic and steric contributions of the bromine atom to the overall biological profile, an essential step in hit-to-lead optimization.

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